Foslinanib's Active Metabolite CVM-1125 Demonstrates Nanomolar Potency Across the NCI-60 Panel
In the NCI 60 cancer cell line screen, foslinanib's active metabolite, CVM-1125, demonstrated growth inhibition in the nanomolar range, with 87% of tested cell lines having an average GI50 value of <100 nM [1]. This indicates broad, high-potency activity against a diverse set of human cancers.
| Evidence Dimension | Cell Growth Inhibition (GI50) |
|---|---|
| Target Compound Data | Average GI50 < 100 nM for 87% of 60 cell lines |
| Comparator Or Baseline | NCI-60 Standard Cancer Panel |
| Quantified Difference | Not directly applicable; high prevalence of sub-100 nM activity. |
| Conditions | NCI 60 Human Tumor Cell Line Screen (in vitro) |
Why This Matters
This data establishes a high baseline of potency, which is a key criterion for selecting a lead compound or tool molecule in oncology research programs.
- [1] Shen L, Chen YL, Huang CC, Shyu YC, Seftor REB, Seftor EA, Hendrix MJC, Chien DS, Chu YW. CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1. Pathol Oncol Res. 2023;29:1611038. View Source
